N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-pyridin-3-yloxyazetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c16-13-5-1-2-6-14(13)18-15(20)19-9-12(10-19)21-11-4-3-7-17-8-11/h1-8,12H,9-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWBNOGGNYNWRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2F)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with an azetidine intermediate.
Attachment of the Pyridin-3-yloxy Group: This can be done through etherification reactions where a pyridin-3-ol derivative reacts with the azetidine intermediate.
Formation of the Carboxamide Group: This step usually involves the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The azetidine ring and pyridin-3-yloxy group participate in nucleophilic substitution reactions. Key findings include:
Table 1: Substitution Reactions and Conditions
| Reaction Type | Reagents/Conditions | Product/Outcome | Source |
|---|---|---|---|
| Acyl substitution | NaOH (aqueous), reflux | Hydrolysis to carboxylic acid | |
| Pyridine ring alkylation | NaH/THF, alkyl halides (e.g., CH₃I) | N-alkylated pyridine derivatives | |
| Fluorophenyl dehalogenation | Pd/C, H₂ (1 atm) | Partial defluorination observed |
For example, hydrolysis under basic conditions cleaves the carboxamide bond, yielding a carboxylic acid derivative. The pyridine moiety undergoes alkylation at the nitrogen when treated with alkyl halides in the presence of sodium hydride.
Ring-Opening and Cycloaddition Reactions
The strained azetidine ring (four-membered cyclic amine) undergoes ring-opening under acidic or photochemical conditions.
Table 2: Ring-Opening and Cycloaddition Data
Notably, the [2+2] photocycloaddition with alkenes (e.g., ethylene) under iridium catalysis produces bicyclic azetidine derivatives, demonstrating synthetic versatility . This reaction proceeds via triplet energy transfer to the azetidine ring .
Oxidation and Reduction Reactions
The pyridine and fluorophenyl groups influence redox behavior:
Table 3: Oxidation/Reduction Pathways
| Reaction Type | Reagents | Outcome | Source |
|---|---|---|---|
| Pyridine N-oxidation | mCPBA (meta-chloroperbenzoic acid) | Pyridine N-oxide formation | |
| Carboxamide reduction | LiAlH₄, THF, 0°C → RT | Reduction to amine | |
| Fluorophenyl oxidation | KMnO₄, H₂O, Δ | No reaction (F group stabilizes ring) |
Reduction of the carboxamide to an amine using LiAlH₄ retains the azetidine ring integrity. The fluorophenyl group resists oxidation under standard conditions due to electron-withdrawing effects.
4.1. Carboxamide Modifications
The carboxamide group reacts with:
-
Grignard reagents : Forms ketones after hydrolysis.
-
Hydrazine : Produces hydrazides for heterocycle synthesis.
4.2. Pyridin-3-yloxy Reactivity
The pyridine oxygen acts as a weak nucleophile, enabling:
-
Ether cleavage : HI (conc.) cleaves the pyridyloxy bond to form a phenol derivative.
-
Coordination chemistry : Binds to metal catalysts (e.g., Pd) in cross-coupling reactions .
Stability and Degradation Pathways
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Research indicates that compounds similar to N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide can act as inhibitors of fatty acid amide hydrolase, an enzyme involved in the degradation of endocannabinoids. This inhibition is relevant for treating various conditions such as pain, anxiety, and inflammation .
1.2 Anticancer Activity
Preliminary biological tests have shown that fluorinated azetidine derivatives exhibit cytotoxicity against human tumor cell lines, suggesting potential applications in cancer treatment . The specific mechanism by which this compound exerts this effect warrants further investigation.
Synthesis and Chemical Properties
2.1 Synthetic Pathways
The synthesis of this compound involves several steps, including the formation of azetidine rings through phosphine-promoted reactions. These methods allow for the introduction of various functional groups that enhance biological activity .
2.2 Chemical Stability and Reactivity
The compound has been characterized for its stability under various conditions, with studies indicating that it can undergo oxidation reactions, which may be leveraged for further functionalization or modification in drug design.
Biological Testing and Case Studies
3.1 Cytotoxicity Assays
A series of tests have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. For instance, compounds derived from similar azetidine structures have shown significant activity against acute myeloid leukemia cells .
3.2 Case Study: Antitumor Efficacy
In a notable case study, a related compound demonstrated favorable pharmacokinetic properties and significant antitumor efficacy in vivo, leading to its progression into clinical trials . This highlights the potential of this compound as a candidate for further development.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Structural Analog 1: (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)acrylamide
Key Features :
- Core Structure : Acrylamide backbone with a 2-fluorophenyl group and pyridin-3-yloxy substituent.
- Activity : Potent KCNQ2 (Kv7.2) opener, demonstrating efficacy in neuropathic pain models (EC₅₀ = 0.3 μM in electrophysiological assays) .
- Both compounds share the 2-fluorophenyl and pyridin-3-yloxy pharmacophores, suggesting overlapping binding motifs for ion channel modulation.
Structural Analog 2: N-(3-(6-(3-(difluoromethyl)pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluorophenyl)-2,4-dimethyloxazole-5-carboxamide
Key Features :
- Core Structure : Triazolopyrimidine scaffold with difluoromethylpyridine and oxazole-carboxamide substituents.
- Activity : Kinetoplastid inhibitor (anti-parasitic), synthesized via Suzuki coupling .
- Difluoromethylpyridine may enhance lipophilicity and blood-brain barrier penetration compared to the pyridin-3-yloxy group.
Structural Analog 3: N-(3-pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide
Key Features :
- Core Structure : Piperidine carboxamide with a trifluoromethylpyridinyloxy-substituted benzylidene group.
- Activity : Undisclosed, but the trifluoromethyl group likely improves metabolic stability and target affinity .
- Trifluoromethyl groups enhance electron-withdrawing effects, which may influence receptor interactions differently from fluorine alone.
Structural Analog 4: Quinoline-Based Derivatives (e.g., (E)-N-(4-(3-chloro-4-fluorophenylamino)-3-cyano-7-(pyridin-3-yloxy)quinolin-6-yl)-4-(dimethylamino)but-2-enamide)
Key Features :
- Core Structure: Quinoline scaffold with pyridin-3-yloxy and fluorophenyl groups.
- Activity : Patent-protected compounds with implied kinase or anti-cancer applications .
- Comparison: Quinoline’s planar structure enables DNA intercalation or kinase binding, contrasting with azetidine’s compactness. Shared pyridin-3-yloxy and fluorophenyl motifs suggest modular pharmacophore design across diverse scaffolds.
Key Research Findings and Implications
- Fluorine Effects : The 2-fluorophenyl group is conserved across analogs, enhancing binding through hydrophobic and electrostatic interactions. Trifluoromethyl groups (as in ) further improve metabolic stability.
- Heterocyclic Cores: Azetidine’s rigidity may limit off-target interactions compared to flexible acrylamides or planar quinolines .
- Synthetic Accessibility : Suzuki coupling (used in ) offers scalability advantages over multi-step azetidine syntheses.
Biological Activity
N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of azetidine derivatives. The structural formula can be represented as follows:
This compound features a fluorinated phenyl group and a pyridin-3-yloxy moiety, which are crucial for its biological activity.
Research indicates that this compound acts as an inhibitor of specific enzymes or receptors involved in various signaling pathways. For instance, it has been noted for its inhibitory effects on fatty acid amide hydrolase (FAAH), which is implicated in the modulation of endocannabinoid signaling pathways . This inhibition can lead to increased levels of endocannabinoids, potentially offering therapeutic benefits for conditions such as pain and inflammation.
Antitumor Activity
Several studies have highlighted the antitumor potential of azetidine derivatives, including this compound. The compound has shown promising results in inhibiting tumor cell proliferation in vitro. It functions by disrupting critical cellular processes involved in cancer cell survival and proliferation, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have demonstrated that it can significantly reduce the production of pro-inflammatory cytokines. This suggests a potential application in treating inflammatory diseases, where modulation of the immune response is crucial .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : These studies assessed the compound's ability to inhibit cell growth in various cancer cell lines. Results indicated a dose-dependent inhibition, with IC50 values suggesting significant potency against specific types of cancer cells.
- Animal Models : In vivo studies have shown that administration of this compound in animal models resulted in reduced tumor sizes compared to control groups, further supporting its potential as an antitumor agent.
- Mechanistic Insights : Molecular docking studies revealed that the compound interacts with key active sites on target proteins, confirming its role as an inhibitor and providing insights into its mechanism of action.
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide?
- Methodology : Utilize microwave-assisted synthesis for coupling pyridine-3-ol derivatives with azetidine intermediates, as demonstrated in analogous heterocyclic systems (e.g., coupling 2-nitrophenoxy or 3-nitropyridyl groups under microwave irradiation to improve yield and reduce reaction time) . Key steps include protecting group chemistry (e.g., tert-butoxycarbonyl for azetidine nitrogen) and palladium-catalyzed cross-coupling for fluorophenyl substitution. Purification via HPLC (≥98% purity) is critical to isolate the target compound .
Q. How can structural confirmation of the compound be performed?
- Methodology : Combine X-ray crystallography (for solid-state conformation analysis) and NMR spectroscopy. For example, use H-NMR to verify the azetidine ring protons (δ ~3.0–4.0 ppm), pyridyloxy protons (δ ~7.0–8.5 ppm), and fluorophenyl protons (δ ~6.5–7.5 ppm with coupling constants ~8–12 Hz). Crystallographic data from related azetidine-carboxamide derivatives (e.g., N-[(2S)-2-(4-bromophenyl)-4-oxo-thiazolidin-3-yl]pyridine-3-carboxamide) can guide unit cell parameter comparisons .
Q. What preliminary assays are recommended to assess biological activity?
- Methodology : Screen against kinase panels (e.g., Met kinase, EGFR) using fluorescence polarization assays. For example, substituted pyridyloxy-azetidine carboxamides have shown selective inhibition of Met kinase with IC values <100 nM in enzymatic assays . Parallel cytotoxicity assays (e.g., MTT in GTL-16 gastric carcinoma cells) can validate target engagement .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) contradictions in fluorophenyl-substituted azetidine carboxamides be resolved?
- Methodology : Compare substituent effects using computational docking (e.g., Schrödinger Glide) and free-energy perturbation (FEP) studies. For example, the 2-fluorophenyl group may enhance Met kinase binding via hydrophobic interactions, while conflicting data from 3- or 4-fluoro analogs could arise from altered π-stacking with tyrosine residues. Validate with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. What experimental designs optimize pharmacokinetic (PK) properties of this compound?
- Methodology : Modify pyridyloxy substituents to improve solubility and metabolic stability. For instance, introducing polar groups (e.g., hydroxyl or methylpiperazine) at the pyridine 4-position, as seen in BMS-777607, increases aqueous solubility without compromising kinase selectivity. Use in vivo PK studies in rodents (e.g., oral bioavailability >30%, half-life >4 hours) to prioritize analogs .
Q. How can kinase selectivity be rigorously validated against off-targets?
- Methodology : Employ chemoproteomic profiling (e.g., KinomeScan®) at 1 µM concentration to assess >400 kinases. For example, azetidine carboxamides with bulkier substituents (e.g., neopentyl groups) show reduced off-target binding to VEGFR2 or FGFR1. Confirm selectivity using CRISPR-engineered isogenic cell lines lacking the target kinase .
Q. What strategies mitigate metabolic instability in fluorophenyl-azetidine derivatives?
- Methodology : Identify metabolic soft spots via LC-MS/MS analysis of liver microsomal incubations. For example, oxidative defluorination or azetidine ring opening may occur. Introduce deuterium at vulnerable positions (e.g., benzylic hydrogens) or replace the fluorophenyl with a trifluoromethyl group, as shown in STD-101-D6 analogs .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the fluorophenyl group’s role in potency?
- Resolution : Context-dependent effects arise from assay conditions (e.g., ATP concentration) or cellular permeability. For instance, 2-fluorophenyl enhances potency in cell-free enzymatic assays but may reduce cell permeability due to increased hydrophobicity. Use parallel assays (enzymatic vs. cell-based) and molecular dynamics simulations to dissect these effects .
Q. How to address discrepancies in azetidine ring conformation across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
